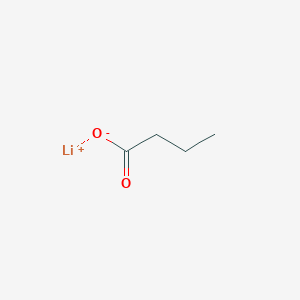

Lithium butyrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

21303-03-7 |

|---|---|

Molecular Formula |

C4H7LiO2 |

Molecular Weight |

94.1 g/mol |

IUPAC Name |

lithium;butanoate |

InChI |

InChI=1S/C4H8O2.Li/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |

InChI Key |

WIAVVDGWLCNNGT-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCCC(=O)[O-] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Research Applications

Fusion Methods for Lithium Salt Synthesis

Fusion methods, which involve the direct reaction of starting materials, often in a molten state or solution, are a primary route for synthesizing simple inorganic salts like lithium butyrate (B1204436).

The most direct synthesis of lithium butyrate involves the classic acid-base neutralization reaction. In this method, butyric acid (a short-chain fatty acid) is reacted with lithium hydroxide (B78521). The hydroxide ion from lithium hydroxide reacts with the acidic proton of the carboxylic acid group in butyric acid, forming water and the lithium salt, this compound. Lithium hydroxide is a versatile base used in organic synthesis for promoting reactions that require the formation of carbanions. researchgate.net The reaction can be carried out in an aqueous solution or other suitable solvents. The resulting salt is then typically isolated by evaporating the solvent. For instance, processes have been developed for preparing related compounds like lithium N-methylaminobutyrate from lithium hydroxide. google.com The synthesis of lithium hydroxide itself can be achieved by reacting lithium metal with water, a process that must be carefully controlled. youtube.com

The thermal properties of this compound are critical for its synthesis and handling. Studies on the thermophysics of metal alkanoates have provided precise data on its heat capacity and entropy over a wide range of temperatures. nist.govnist.gov For example, the constant pressure heat capacity (Cp) of solid this compound has been measured at 298.15 K (25 °C). nist.govnist.gov This data is crucial for managing the energy inputs and outputs during synthesis and for understanding the compound's stability.

The thermal decomposition of lithium salts is an important consideration. The high polarizing power of the small lithium ion (Li+) can distort the electron cloud of the anion, leading to decomposition at elevated temperatures. quora.com In the case of lithium carbonate, this results in the formation of lithium oxide and carbon dioxide. quora.com A similar principle applies to this compound, which upon heating will decompose. The binary system of this compound with lead(II) butyrate shows the formation of a complex salt that melts incongruently at 443.2 K (170.05 °C), indicating a limit to its thermal stability. acs.org

Below is a table summarizing the thermodynamic properties of lithium n-butanoate.

| Property | Value | Units | Temperature (K) | Reference |

| Constant Pressure Heat Capacity (Cp,solid) | 153.40 | J/molK | 298.15 | nist.gov |

| Constant Pressure Heat Capacity (Cp,solid) | 154.23 | J/molK | 298.15 | nist.gov |

| Entropy (S°solid,1 bar) | 173.36 | J/molK | nist.gov | |

| Entropy (S°solid,1 bar) | 174.27 | J/molK | nist.gov |

Intermediates in Complex Material Synthesis

This compound can serve as a reactive intermediate in the synthesis of more complex materials, such as advanced ceramics and metal oxides. Its in-situ formation and subsequent decomposition are key steps in these processes.

Lithium ferrite (B1171679) (Li₀.₅Fe₂.₅O₄) is a soft magnetic material with significant applications in microwave devices. icm.edu.plswan.ac.uk While often prepared via solid-state reactions using inorganic precursors like lithium carbonate or lithium nitrate, alternative synthesis routes utilize organic precursors to achieve better homogeneity and lower processing temperatures. researchgate.netgrafiati.com For example, lithium ferrite has been prepared through the thermal decomposition of polynuclear complex compounds containing anions of organic acids such as malic, tartaric, and gluconic acid as ligands. grafiati.com

In a similar vein, a wet chemical or sol-gel method for lithium ferrite could employ butyric acid. In such a process, salts of lithium and iron would be dissolved with butyric acid. During the initial heating or drying stages, this compound would form in the precursor mixture. This ensures a highly homogeneous distribution of lithium ions within the iron-containing matrix at a molecular level, which is crucial for forming a uniform, single-phase ferrite upon final heat treatment. icm.edu.pl

During the thermolysis (thermal decomposition) stage of lithium ferrite synthesis, the this compound intermediate decomposes. This decomposition is a critical step that liberates the lithium ions to react with the iron oxide formed from the iron salt precursor. The decomposition of lithium carboxylates, by analogy to lithium carbonate, is expected to yield lithium oxide (Li₂O) and various organic byproducts from the breakdown of the butyrate anion. quora.com The specific byproducts would depend on the atmosphere (e.g., air or inert). The highly reactive, freshly formed lithium oxide can then readily react with iron oxide at temperatures lower than those required for conventional solid-state reactions, leading to the formation of the lithium ferrite spinel structure. researchgate.netmdpi.com The thermal behavior of related lithium salts shows that such decomposition processes can be either endothermic or exothermic. researchgate.net

Methods for Organic Acid Lithium Salt Preparations

Several general methodologies exist for the preparation of lithium salts of organic acids, including this compound.

One common approach is the reaction of an organolithium reagent (like n-butyllithium) with carbon dioxide. acs.org This carboxylation reaction is a well-established method for forming lithium carboxylates. acs.org

Another versatile technique is a double displacement reaction. This method involves reacting a lithium salt, such as lithium chloride or lithium sulfate, with the sodium or potassium salt of the organic acid (e.g., sodium butyrate). google.com The reaction is typically carried out in a solvent system where the resulting sodium or potassium chloride is insoluble and precipitates, allowing the desired lithium organic salt to be recovered from the solution. google.com

Direct reaction using a single or mixed solvent system is also employed. For instance, a process for preparing lithium isobutyrate-L-proline salt utilizes this technique to achieve the final product. google.com This highlights the adaptability of solvent-based methods for synthesizing complex organic lithium salts.

Single Solvent and Mixed Solvent Approaches for Lithium Organic Salts

The preparation of simple organic lithium salts, such as this compound, is commonly achieved through the neutralization of the corresponding carboxylic acid with a lithium base. The solvent system plays a critical role in the reaction kinetics, product isolation, and purity.

A prevalent single-solvent method involves the direct reaction of a lithium base with a carboxylic acid in a suitable solvent. rsc.org For instance, this compound can be synthesized by dissolving lithium hydroxide monohydrate in methanol. Butyric acid is then progressively added to this solution under stirring. rsc.org The reaction mixture is subsequently concentrated by vacuum evaporation, and the final product is precipitated by adding a non-polar solvent like diethyl ether, followed by filtration. rsc.org This straightforward approach is effective for producing lithium carboxylates with moderate to high yields. rsc.org

Table 1: Example of Single-Solvent Synthesis of this compound rsc.org

| Parameter | Details |

|---|---|

| Lithium Source | Lithium hydroxide monohydrate (LiOH·H₂O) |

| Acid Source | Butyric acid |

| Solvent | Methanol |

| Process | 1. Dissolution of LiOH·H₂O in methanol. 2. Progressive addition of butyric acid. 3. Concentration via vacuum evaporation. 4. Precipitation with diethyl ether and filtration. |

| Reported Yield | 47% |

Mixed solvent systems offer an alternative strategy, particularly for controlling solubility and facilitating the removal of byproducts. A general process for preparing lithium salts involves reacting a common lithium salt, such as lithium chloride or lithium sulfate, with the sodium or potassium salt of the desired anion (e.g., sodium butyrate) in a semiaqueous solution. google.com This solution typically contains water and an organic solvent like an aliphatic alcohol or ketone. google.com The reaction leverages solubility differences; the byproduct, such as sodium chloride, is less soluble in the mixed solvent and precipitates out, allowing for its removal by filtration. google.com This leaves a solution of the desired lithium salt of high purity. google.com This salt metathesis reaction in a mixed-solvent environment is advantageous as it can utilize readily available and cost-effective starting materials. google.com

Derivatization for Enhanced Research Utility

One advanced strategy is the formation of ionic cocrystals (ICCs). This crystal engineering approach involves combining a lithium salt with other neutral or ionic compounds to form a new crystalline solid with a unique structure. nih.gov For example, new chemical entities have been developed by creating cocrystals of lithium salts with organic anions and other molecules like amino acids. nih.govgoogle.com A patent describes the preparation of lithium isobutyrate-L-proline salt, which is designed for specific applications and can be synthesized via single or mixed solvent methods. google.com While not this compound itself, this demonstrates the principle of using a derivative to achieve specific therapeutic or research goals. google.com Research into lithium-based ICCs has shown that this derivatization can lead to modulated pharmacokinetic profiles compared to conventional lithium salts like lithium carbonate. nih.gov

Another form of derivatization is the synthesis of related compounds where the butyrate structure is altered. An example includes the preparation of lithium N-methylaminobutyrate, which is synthesized by reacting N-methyl-2-pyrrolidone with a strong base followed by reaction with lithium chloride in an aprotic organic solvent. google.com Such derivatives are created for specific industrial or research uses, like the preparation of certain polymers. google.com

The goal of these derivatization strategies is to improve the utility of the lithium compound for research, potentially leading to better performance in biological assays or as a therapeutic agent. nih.gov

Table 2: Conceptual Comparison of Standard vs. Derivatized Lithium Salts

| Property | Standard Lithium Salt (e.g., this compound) | Derivatized Form (e.g., Ionic Cocrystal) |

|---|---|---|

| Chemical Entity | Simple ionic salt | Multi-component crystalline solid nih.gov |

| Potential Advantage | Simple to synthesize | Modulated solubility, stability, and pharmacokinetic profile nih.gov |

| Research Utility | Baseline studies of lithium ion effects | Studies on enhanced delivery, stability, or targeted action nih.gov |

Advanced Analytical Techniques in Lithium Butyrate Research

Spectroscopic Characterization

Spectroscopy is a fundamental tool for probing the molecular and electronic structure of lithium butyrate (B1204436). Various spectroscopic techniques provide complementary information, from vibrational modes of chemical bonds to the local environment of specific atoms in related compounds.

Infrared (IR) spectroscopy is a powerful technique for the characterization of lithium butyrate, primarily used to confirm its synthesis, assess purity, and identify its structural features. wiley-vch.de The IR spectrum provides a "fingerprint" based on the vibrational frequencies of the molecule's chemical bonds. wiley-vch.de

The most significant region in the IR spectrum of this compound is that which shows the vibrations of the carboxylate group (COO⁻). The positions of the asymmetric and symmetric stretching vibrations of the C-O bonds are particularly important. For lithium carboxylates, these bands typically appear in the range of 1550-1600 cm⁻¹. dicp.ac.cn The separation between these two bands can provide insights into the coordination mode between the lithium ion and the carboxylate group. imp.kiev.ua For instance, a study on various lithium n-alkanoates found that the difference in wavenumber for Li, Na, and K n-alkanoates suggests a mixed coordination sphere. imp.kiev.ua

IR spectroscopy is also employed to monitor chemical changes during thermal analysis. wiley-vch.de By comparing the spectrum of a sample before and after a thermal event, such as melting or decomposition, researchers can determine if any chemical transformation has occurred. wiley-vch.de For example, upon thermal decomposition, the characteristic carboxylate peaks of this compound would disappear, and new peaks corresponding to the decomposition product, lithium carbonate, would emerge at approximately 1490, 1433, and 875 cm⁻¹. dicp.ac.cnresearchgate.net

Table 1: Key Infrared Absorption Bands for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Carboxylate Asymmetric Stretch (COO⁻) | ~1550 - 1600 | Confirms the presence of the carboxylate salt. dicp.ac.cn |

| Carboxylate Symmetric Stretch (COO⁻) | ~1400 - 1450 | Used with the asymmetric stretch to infer coordination. imp.kiev.ua |

| C-H Stretching (Alkyl Chain) | ~2850 - 2980 | Characteristic of the butyrate alkyl chain. |

| Carbonate Stretch (in residue) | ~1433, 1490 | Indicates the formation of Lithium Carbonate after decomposition. dicp.ac.cn |

This table is interactive. You can sort and filter the data.

Solid-state Ultraviolet-Visible (UV-Vis) spectroscopy is another technique used to investigate the electronic properties of materials. While detailed solid-state UV spectra for pure this compound are not extensively published, the technique has been applied to the broader family of lithium carboxylates and other lithium compounds to understand their electronic structure and thermal behavior. wiley-vch.de

The purpose of collecting UV-Vis spectra in the context of lithium alkanoates is to find explanations for differences in their thermal properties and to deduce more about their electronic nature. wiley-vch.de In related lithium compounds, UV spectroscopy has been used to identify specific electronic transitions. For example, a study on solutions of lithium carbonate identified two distinct absorption bands in the deep-UV region (205-209 nm and 220-230 nm) that could be used to differentiate concentrations. uni-mainz.de In another example, studies of the solid-state electrolyte lithium lanthanum zirconium oxide (LLZO) revealed a predominant absorption peak around 207 nm, which is related to its large band gap energy. researchgate.net For this compound, UV spectroscopy could potentially probe electronic transitions involving the carboxylate group and its interaction with the lithium cation, although specific research findings are limited.

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of specific atomic nuclei. It is not directly applicable to this compound itself, as it requires a "Mössbauer-active" isotope, such as Iron-57 (⁵⁷Fe) or Tin-119 (¹¹⁹Sn). researchgate.netacs.org However, it has become an indispensable tool in the study of related lithium-containing compounds, particularly electrode materials for lithium-ion batteries. researchgate.net

In research on these complex materials, Mössbauer spectroscopy provides critical information that is often inaccessible by other methods like X-ray diffraction, especially for amorphous or nanocrystalline phases. dicp.ac.cnresearchgate.net The key parameters derived from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS), which reveal the oxidation state (e.g., Fe²⁺ vs. Fe³⁺) and the symmetry of the local electronic and atomic environment of the probe nucleus.

For instance, in studies of the cathode material LiFePO₄, ⁵⁷Fe Mössbauer spectroscopy is used to confirm that iron is in the bivalent (Fe²⁺) state in the pristine material and to track its oxidation to Fe³⁺ during battery charging. Similarly, ¹¹⁹Sn Mössbauer spectroscopy is employed to investigate the complex alloying and conversion reactions that tin-based anodes undergo during lithiation and delithiation. wiley-vch.de This technique allows researchers to identify the various Li-Sn alloy phases that form and disappear during cycling, providing a deeper understanding of the reaction mechanisms that govern battery performance and degradation. wiley-vch.deresearchgate.net

Thermal Analysis Methods

Thermal analysis techniques are essential for characterizing the phase transitions, thermal stability, and decomposition behavior of this compound. These methods measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is primarily used to determine the thermal stability and decomposition profile of a material.

For the series of lithium n-alkanoates, including this compound, TGA reveals a distinct decomposition pattern. Research has shown that C₃ to C₁₂ lithium carboxylates decompose in a temperature range of 450 to 485 °C. dicp.ac.cnresearchgate.net The primary solid residue remaining after the decomposition of this compound is lithium carbonate (Li₂CO₃), a finding that can be confirmed by analyzing the residue with techniques like IR spectroscopy. dicp.ac.cnresearchgate.net The TGA curve for this compound would show a stable mass up to approximately 450 °C, followed by a sharp decrease in mass corresponding to the loss of the organic portion of the molecule, stabilizing once only the lithium carbonate residue remains.

Table 2: TGA Decomposition Data for Lithium n-Alkanoates

| Compound Group | Decomposition Temperature Range (°C) | Solid Residue |

|---|---|---|

| C₃-C₁₂ Li-carboxylates (incl. Li Butyrate) | 450 - 485 | Lithium Carbonate (Li₂CO₃) dicp.ac.cnresearchgate.net |

| C₁-C₂ Li-carboxylates | 380 - 390 | Lithium Carbonate (Li₂CO₃) dicp.ac.cnresearchgate.net |

This table is interactive. You can sort and filter the data.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions.

DSC studies of the homologous series of lithium n-alkanoates from C₁ to C₁₂ have revealed interesting trends. A comprehensive study showed that while many of the lithium carboxylates in this series exhibit solid-solid phase transitions, lithium butanoate, along with the hexanoate (B1226103) and octanoate, was a notable exception, showing no such transitions upon heating. dicp.ac.cnresearchgate.net

Further research using DSC has explored the phase behavior of this compound in binary systems. A study of the phase diagram for this compound and lead(II) butyrate successfully used DSC to identify the formation of an intermediate salt with a 1:1 stoichiometry. This intermediate compound was found to melt incongruently at a temperature of 443.2 K (170.05 °C). Such studies demonstrate the power of DSC in mapping out complex phase relationships and discovering new crystalline phases.

Table 3: DSC Thermal Event Data for this compound

| Thermal Event | Temperature | Observation | Source |

|---|---|---|---|

| Solid-Solid Transition | Not Observed | This compound does not show solid-solid transitions. | dicp.ac.cnresearchgate.net |

| Melting (incongruent) | 170.05 °C (443.2 K) | Observed for a 1:1 intermediate salt with Lead(II) butyrate. |

This table is interactive. You can sort and filter the data.

Derivative Thermal Gravimetry (DTG)

Derivative Thermogravimetry (DTG) is an analytical technique that measures the rate of mass change of a sample as a function of temperature. By plotting the first derivative of the thermogravimetric (TGA) curve, DTG provides a clearer visualization of thermal events where mass loss occurs, often revealing overlapping decomposition steps that are not apparent in the primary TGA curve.

In the study of lithium carboxylates, DTG is instrumental in elucidating thermal decomposition pathways. For instance, in research on similar short-chain lithium salts like lithium methyl carbonate, DTG curves reveal that mass loss happens in distinct steps at specific temperatures. researchgate.net The peaks on a DTG profile correspond to the temperatures at which the rate of mass loss is at its maximum, allowing for precise identification of the stages of decomposition. researchgate.net This level of detail is critical for understanding the thermal stability and degradation kinetics of compounds like this compound.

Structural Elucidation Techniques

Determining the precise three-dimensional arrangement of atoms and molecules within this compound is fundamental to understanding its properties. This is achieved through various diffraction and imaging techniques.

X-ray Diffraction (XRD) is a primary and powerful non-destructive technique used to analyze the crystallographic structure of materials. azom.com It works by directing X-rays onto a sample and measuring the angles and intensities of the scattered beams, which produce a unique diffraction pattern based on the material's atomic arrangement. mdpi.com This pattern serves as a fingerprint for the crystalline phases present. azom.com In the context of lithium salts, XRD is widely used to identify crystalline phases, determine lattice parameters, and assess purity. azom.commdpi.commdpi.com For example, during the charge and discharge of lithium-ion batteries, XRD can track changes in the crystal structure of electrode materials as lithium ions are inserted or removed. mdpi.com

For an unambiguous determination of a crystal structure, Single Crystal X-ray Diffraction (SCXRD) is the gold standard. This technique requires a small, high-quality single crystal of the material. Research on the binary system of lithium and lead(II) butyrates successfully utilized SCXRD to solve the crystal structure of pure this compound. researchgate.netresearchgate.net The analysis revealed that this compound crystallizes in a monoclinic unit cell with the space group P2₁/c. researchgate.netresearchgate.net This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed molecular-level picture.

The structural data obtained for this compound via SCXRD is summarized in the table below.

| Property | Value | Source |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/c | researchgate.netresearchgate.net |

| Structure Type | 2D Coordination Polymer | researchgate.net |

Powder X-ray Diffraction (PXRD) is a versatile technique that uses a finely powdered sample instead of a single crystal. While it provides less detailed structural information than SCXRD, it is invaluable for phase identification, assessing sample purity, and studying crystalline materials that cannot be grown into large single crystals. icdd.com In the investigation of this compound, PXRD was used in conjunction with SCXRD to confirm the crystal structure. researchgate.netresearchgate.net The resulting diffraction pattern from the powder provides a characteristic fingerprint that can be used for routine identification and quality control. azom.comresearchgate.net

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. thermofisher.combatterypowertips.com The technique uses a focused beam of electrons to scan the sample's surface, generating images that reveal details about particle size, shape, and texture. batterypowertips.comresearchgate.net In the broader context of lithium materials research, SEM is extensively used to examine the morphology of electrode materials, separators, and the formation of the solid-electrolyte interphase (SEI) in batteries. thermofisher.comazom.com For instance, SEM analysis can reveal changes in particle morphology, such as cracking or agglomeration, after electrochemical cycling. researchgate.netazom.com For a compound like this compound, SEM would be employed to characterize the size and shape of its crystals, providing crucial information for processing and application development.

Elemental and Compositional Analysis for Lithium Salts

Ensuring the purity and precise composition of lithium salts is critical, particularly for applications like lithium-ion batteries where impurities can significantly degrade performance and safety. labmanager.comanalytik-jena.com Various highly sensitive techniques are employed for this purpose.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and High-Resolution ICP-Optical Emission Spectrometry (HR ICP-OES) are powerful methods for detecting and quantifying trace elemental impurities in lithium salts like lithium carbonate. labmanager.comanalytik-jena.com These techniques can identify contaminants such as sodium, calcium, and magnesium, which can interfere with electrochemical processes. analytik-jena.com For instance, ICP-MS combined with argon gas dilution has been demonstrated as an effective method for analyzing impurities in lithium salts used in battery manufacturing. labmanager.com

Ion chromatography is another valuable technique for the compositional analysis of lithium battery electrolytes. metrohm.com It can accurately determine the concentration of various lithium salts, such as lithium hexafluorophosphate (B91526) (LiPF₆) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), which are crucial components of the electrolyte. metrohm.com Furthermore, mass spectrometry techniques like Quadrupole ICP-MS (Q-ICP-MS) and Multi-Collector ICP-MS (MC-ICP-MS) are used for precise isotopic analysis of lithium, which is important in tracking processes and understanding material origins. pnnl.gov

The table below summarizes key techniques used for the elemental and compositional analysis of lithium salts.

| Analytical Technique | Purpose | Target Analytes/Information | Source |

| ICP-MS / HR ICP-OES | Trace impurity detection | Na, Ca, Mg, and other metallic impurities | labmanager.comanalytik-jena.com |

| Ion Chromatography | Compositional analysis | Anions (e.g., PF₆⁻, TFSI⁻), Li⁺ concentration | metrohm.com |

| Mass Spectrometry (e.g., MC-ICP-MS) | Isotopic analysis | Lithium isotope ratios (⁶Li/⁷Li) | pnnl.gov |

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a well-established spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. researchgate.net In the context of lithium analysis, AAS provides a robust and reliable method for determining lithium concentrations in various samples. nemi.govresearchgate.net

The fundamental principle involves aspirating a sample solution into a flame, where it is vaporized and atomized. nemi.gov A light beam from a hollow cathode lamp containing lithium is passed through the flame, and the amount of light absorbed at a characteristic wavelength (typically 670.8 nm for lithium) is proportional to the concentration of lithium atoms in the sample. nih.govscielo.br This technique is particularly useful for analyzing dissolved lithium in aqueous solutions and can be applied to digested solid samples. nemi.gov While AAS is a single-element technique, its specificity and relatively low cost make it a valuable tool in many laboratories. nih.govresearchgate.net Interferences from other elements can occur at high concentrations, such as from sodium, potassium, magnesium, and calcium, which may require sample dilution or the use of releasing agents or an ionization buffer like potassium chloride to suppress these effects. nemi.govnih.gov

Research Findings: Studies have demonstrated the utility of both flame atomic absorption spectrometry (FAAS) and graphite (B72142) furnace atomic absorption spectrometry (GFAAS) for lithium determination. researchgate.netchemrxiv.org FAAS is suitable for concentrations in the µg/L to mg/L range, while GFAAS offers lower detection limits for trace-level analysis. nemi.govchemrxiv.org For instance, a direct aspiration FAAS method can be used for water and sediment samples with lithium concentrations of at least 10 µg/L. nemi.gov Isotope dilution AAS has also been developed, offering a high-precision method for lithium quantification in complex matrices like human serum by monitoring the isotope shift, thereby enhancing accuracy and providing metrologically traceable results. chemrxiv.orgnih.gov

Table 1: Typical Instrumental Parameters for Lithium Analysis by Flame AAS

| Parameter | Setting | Reference |

|---|---|---|

| Wavelength | 670.8 nm | nih.govscielo.br |

| Burner | 50-mm, flathead, single-slot | nemi.gov |

| Flame | Air-acetylene, stoichiometric | nemi.govscielo.br |

| Lamp Current | 5 mA | scielo.br |

| Slit Width | 1.0 nm | scielo.br |

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a powerful and widely used technique for the analysis of lithium and other elemental components in a variety of materials. zlb.despectroscopyonline.com It is favored for its multi-element capability, wide dynamic range, and robustness, especially when handling complex sample matrices like brines or digested ores. thermofisher.comspectroscopyonline.comspectroscopyonline.com The technique utilizes an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. The intensity of this emission is indicative of the element's concentration. azom.com

For lithium analysis, ICP-OES offers high precision and accuracy, making it suitable for quality control in the manufacturing of lithium-ion batteries and the analysis of raw geological materials. spectroscopyonline.comthermofisher.comthermofisher.com The instrument can be configured with different plasma viewing modes (axial and radial) to optimize sensitivity. Radial viewing is often used for high-concentration elements like lithium to extend the linear dynamic range, while axial viewing provides higher sensitivity for trace impurities. thermofisher.com This flexibility allows for the simultaneous determination of major elements (like lithium) and trace contaminants in a single analytical run. thermofisher.com

Research Findings: ICP-OES has been successfully applied to determine the elemental composition of lithium-containing minerals, cathode materials, and brines. thermofisher.comthermofisher.comthermofisher.com For example, in the analysis of lithium battery cathode materials, ICP-OES demonstrated excellent precision with relative standard deviations (RSD) of less than 1% and spike recoveries between 90% and 110%. thermofisher.com The technique's ability to handle high salt concentrations makes it a reliable solution for analyzing lithium extraction solutions. thermofisher.com Method development often involves optimizing parameters such as RF power, gas flow rates, and wavelength selection to achieve interference-free analysis and high sensitivity. azom.comthermofisher.com

Table 2: ICP-OES Performance for Lithium Analysis in High Matrix Samples

| Parameter | Value | Reference |

|---|---|---|

| Wavelength (Li) | 610.362 nm | thermofisher.com |

| Plasma View (Li) | Radial | thermofisher.com |

| Calibration Range (Li) | 10 - 5,000 mg/L | thermofisher.com |

| Method Detection Limit (Li) | 0.0578 mg/L | thermofisher.com |

| Spike Recovery (Li) | 100 ± 5% | thermofisher.com |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per quadrillion (ppq). spectroscopyonline.com It combines a high-temperature ICP source with a mass spectrometer to separate and quantify ions by their mass-to-charge ratio (m/z). spectroscopyonline.com For research involving this compound, ICP-MS is invaluable for ultra-trace elemental analysis and, crucially, for lithium isotopic analysis. spectroscopyonline.comrsc.orgresearchgate.net

The high sensitivity of ICP-MS makes it the preferred method for determining trace and ultra-trace elemental impurities in high-purity materials, such as those required for battery production. spectroscopyonline.comspectroscopyonline.com Even minute quantities of contaminants can significantly impact material performance, and ICP-MS provides the necessary detection limits to control for these impurities. spectroscopyonline.com Furthermore, ICP-MS, particularly multi-collector ICP-MS (MC-ICP-MS), is the standard for high-precision measurement of lithium isotope ratios (⁷Li/⁶Li). rsc.orgresearchgate.netsci-hub.se This is critical in geological and environmental studies where isotopic fractionation can provide insights into various processes. To achieve accurate isotopic data, lithium is often purified from the sample matrix using ion-exchange chromatography to prevent isobaric interferences and matrix effects. rsc.orgsci-hub.se

Research Findings: ICP-MS methods have been developed for the comprehensive elemental characterization of lithium-ion battery electrolytes and for the precise determination of lithium isotope compositions in geological reference materials. spectroscopyonline.comrsc.org For instance, a Quadrupole ICP-MS (Q-ICP-MS) method was optimized for geological samples, achieving a precision of 1.1‰ (2SD) with a low sample consumption of just 2.5 ng of lithium. rsc.org In another study, an ICP-MS instrument configured for organic solvent analysis successfully identified the elemental composition of unknown electrolyte solutions, demonstrating its suitability for quality control of inorganic impurities at low ppb levels. spectroscopyonline.com Long-term stability tests have shown that modern ICP-MS instruments can maintain recoveries within ±20% over several hours of continuous analysis, highlighting their robustness for routine applications. spectroscopyonline.comnih.gov

Table 3: ICP-MS Applications in Lithium-Related Research

| Application | Sample Type | Key Findings/Capabilities | Reference |

|---|---|---|---|

| Isotopic Analysis | Geological Samples | Achieved precision of 1.1‰ (2SD) for Li isotope ratios with Q-ICP-MS. | rsc.org |

| Isotopic Analysis | Geological/Environmental | High-precision ⁷Li/⁶Li measurements with MC-ICP-MS after ion-exchange purification. | rsc.org |

| Trace Element Analysis | Battery Electrolytes | Identification of elemental composition and impurities at low and sub-ppb levels. | spectroscopyonline.com |

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. labx.com It operates by irradiating a sample with high-energy X-rays, which causes the ejection of inner orbital electrons. The resulting vacancies are filled by outer electrons, a process that releases energy in the form of secondary (or fluorescent) X-rays. Each element emits fluorescent X-rays at a unique energy, allowing for qualitative and quantitative analysis. labx.com

However, the direct analysis of very light elements like lithium using XRF is generally considered impractical or impossible. azom.comthermofisher.comresearchgate.netnih.gov This is due to the extremely low fluorescence yield and the long-wavelength characteristic radiation of such light elements, which are heavily absorbed by the air and the detector window. researchgate.netnih.gov

Despite this limitation, XRF is a highly valuable technique in research and industry involving lithium compounds. azom.comthermofisher.com It is used for the accurate analysis of other, heavier elements that constitute the sample matrix or are present as impurities. thermofisher.com For example, in the production of lithium salts from ores or brines, XRF is used to monitor and control the concentrations of elements such as calcium, potassium, sodium, silicon, aluminum, and iron throughout the extraction and purification process. azom.comthermofisher.com Indirect methods for lithium determination have been developed, where lithium is precipitated with a stoichiometric complex containing a heavier, XRF-measurable element like iron, but these are less common than direct analysis by other techniques. researchgate.netnih.gov

Research Findings: Wavelength-dispersive X-ray fluorescence (WDXRF) is frequently employed for the analysis of geological materials associated with lithium extraction. azom.comthermofisher.com Calibrations can be developed to quantify major and minor elements in materials like lithium ores, carbonates, and hydroxides with high accuracy and precision across a wide concentration range (from ppm to 100%). azom.comthermofisher.com For trace element analysis, preparing samples as pressed pellets is a common practice, as it avoids the dilution effects associated with fusion-bead preparation. thermofisher.com Analysis of the primary elements in lithium raw materials can be achieved in under six minutes, making XRF a rapid quality control tool. azom.comthermofisher.com

Table 4: Elements Quantifiable by WDXRF in Lithium Raw Material Analysis

| Element | Compound Example | Working Range (% weight) | Standard Error of Estimate (SEE) | Reference |

|---|---|---|---|---|

| Na | Na₂O | 0.01 - 62 | 0.17 | thermofisher.com |

| Mg | MgO | 0.005 - 100 | 0.06 | thermofisher.com |

| Al | Al₂O₃ | 0.005 - 100 | 0.06 | thermofisher.com |

| Si | SiO₂ | 0.005 - 100 | 0.08 | thermofisher.com |

| K | K₂O | 0.002 - 63 | 0.03 | thermofisher.com |

| Ca | CaO | 0.002 - 100 | 0.03 | thermofisher.com |

Chromatographic Techniques for Component Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the individual components of a mixture. In the context of this compound research, these methods are primarily focused on the analysis of the butyrate anion and its related short-chain fatty acid (SCFA) forms. mdpi.com High-Performance Liquid Chromatography (HPLC) is the most prominent technique used for this purpose. google.comgoogle.comaurigeneservices.com

An HPLC method for analyzing butyric acid or its salts typically involves a reversed-phase (RP) column, such as a C18 column. google.comgoogle.comaurigeneservices.com The separation is achieved using a mobile phase, which is often a mixture of an organic solvent like acetonitrile (B52724) and an acidic aqueous buffer (e.g., a dilute phosphoric acid solution). google.comgoogle.com The acidic buffer is crucial for suppressing the ionization of butyric acid, which ensures a good peak shape and prevents tailing. google.com Detection is commonly performed using an ultraviolet (UV) detector at a low wavelength, such as 206 nm or 210 nm, where the carboxyl group absorbs light. google.comaurigeneservices.com For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (HPLC-MS/MS), which allows for precise quantification, especially in complex biological matrices. creative-proteomics.comnih.gov

Research Findings: Specific and reproducible RP-HPLC methods have been developed and validated for the quantitative estimation of sodium butyrate. google.comaurigeneservices.com A typical method uses a C18 column with a mobile phase of acetonitrile and 0.1% phosphoric acid solution (e.g., 20:80 v/v) at a flow rate of 1.0 mL/min and a column temperature of 30 °C. google.comgoogle.com Such methods demonstrate good linearity over a wide concentration range and high precision, with relative standard deviations often below 1%. aurigeneservices.com These validated HPLC methods are accurate and simple, making them suitable for routine quality control in pharmaceutical and feed additive industries to ensure the correct content of butyrate in products. google.comgoogle.comaurigeneservices.com

Table 5: Example RP-HPLC Method Parameters for Butyrate Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Stationary Phase | C18 Column | google.comgoogle.comaurigeneservices.com |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid (20:80 v/v) | google.comgoogle.com |

| Flow Rate | 1.0 mL/min | google.comgoogle.com |

| Detection | UV Detector | google.comgoogle.com |

| Wavelength | 206 nm | google.comgoogle.com |

| Column Temperature | 30 °C | google.comgoogle.com |

Epigenetic Modulation

The primary mechanism by which this compound influences cellular processes is through epigenetic modulation. This involves alterations to the chromatin architecture and DNA, which in turn regulate the accessibility of genes to the transcriptional machinery without changing the underlying DNA sequence.

Histone Deacetylase (HDAC) Inhibition

This compound is a well-established inhibitor of histone deacetylases (HDACs). mdpi.comresearchgate.net HDACs are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of histone proteins. mdpi.com By inhibiting these enzymes, butyrate prevents the deacetylation of histones, leading to a state of histone hyperacetylation. mdpi.comresearchgate.net This accumulation of acetyl groups on histone tails is a critical factor in chromatin remodeling and the regulation of gene expression. mdpi.comresearchgate.net The effects of this inhibition are generally reversible; for instance, in HepG2 cells, the removal of butyrate after a 12-hour treatment led to histone acetylation levels returning to their baseline state. nih.gov

Impact on Histone Acetylation (e.g., H3, H4, H3K9/14, H3K27ac)

Treatment of cells with butyrate results in a significant, global increase in the acetylation of core histones, particularly histone H3 and histone H4. nih.govresearchgate.net Studies have demonstrated that exposure to butyrate leads to the accumulation of multi-acetylated forms of both H3 and H4. researchgate.net

This hyperacetylation is not random but occurs at specific lysine residues on the histone tails, which serve as important epigenetic marks. Research has identified increased acetylation at several key sites, including:

H3K9ac (Histone H3 Lysine 9 acetylation): Butyrate treatment induces H3K9 acetylation, a mark typically associated with active gene promoters. researchgate.netnih.gov

H3K14ac (Histone H3 Lysine 14 acetylation): Along with H3K9ac, H3K14ac is also increased following butyrate exposure. nih.gov The dynamic interplay between acetylation and deacetylation at H3K14 may poise inactive genes for future activation. nih.gov

H3K27ac (Histone H3 Lysine 27 acetylation): This mark, highly enriched in active enhancers and promoters, is also modulated by butyrate. Studies in bovine rumen epithelial cells have shown that butyrate treatment affects genome-wide H3K27ac levels, and these changes in acetylation correlate with changes in gene expression.

The table below summarizes the impact of butyrate on specific histone acetylation marks.

Table 1: Effect of Butyrate on Specific Histone Acetylation Marks

| Histone Mark | Effect of Butyrate Treatment | Associated Function | Citations |

|---|---|---|---|

| H3ac | Global Increase | Gene Activation | nih.gov |

| H4ac | Global Increase | Gene Activation | nih.govresearchgate.net |

| H3K9ac | Increased Acetylation | Active Promoters, Gene Activation | researchgate.netnih.govnih.gov |

| H3K14ac | Increased Acetylation | Active Promoters, Poised Genes | nih.gov |

| H3K27ac | Genome-wide Modulation | Active Enhancers and Promoters |

Regulation of Chromatin-Remodeling Activity

The butyrate-induced hyperacetylation of histones directly impacts the physical structure of chromatin. researchgate.net Acetylation neutralizes the positive charge of lysine residues on histone tails, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. mdpi.com This leads to a more relaxed or "open" chromatin conformation, a process known as chromatin remodeling. researchgate.net

This altered nucleosome structure increases the accessibility of DNA to transcription factors and the transcriptional machinery. nih.gov A key indicator of this more open chromatin state is an increased sensitivity of the associated DNA to digestion by the enzyme DNase I. researchgate.net Studies have confirmed that chromatin from butyrate-treated cells shows a higher rate of degradation by DNase I, indicating that the DNA is more exposed. researchgate.net This remodeling activity is a fundamental step in how HDAC inhibitors like butyrate regulate the expression of specific genes. mdpi.comresearchgate.net

De-repression of Epigenetically Silenced Genes (e.g., p21, BAK)

A major consequence of HDAC inhibition by butyrate is the reactivation or de-repression of genes that were epigenetically silenced. nih.gov This is particularly significant for tumor suppressor genes, which are often inactivated in cancer cells.

One of the most well-documented examples is the cyclin-dependent kinase inhibitor p21 (also known as p21Waf1/Cip1 or CDKN1A). Butyrate treatment has been shown to induce the expression of p21. mdpi.com The proposed mechanism involves the inhibition of HDAC1 and HDAC2, which are recruited to the p21 promoter by Sp1/Sp3 transcription factors. mdpi.com By inhibiting these HDACs, butyrate leads to hyperacetylation of histones at the p21 promoter, resulting in transcriptional activation. mdpi.com The induction of p21 can lead to cell cycle arrest. mdpi.com

Butyrate also influences the expression of genes involved in apoptosis, including members of the Bcl-2 family. For instance, treatment of Caco-2 cells with sodium butyrate was found to down-regulate the anti-apoptotic proteins Bcl-2 and Bcl-XL, which contributes to the induction of apoptosis. While the direct effect on BAK (a pro-apoptotic member of the Bcl-2 family) is part of this broader regulatory network, the de-repression of anti-apoptotic genes is a key outcome of butyrate's action.

DNA Methylation Regulation

Beyond histone modification, butyrate also influences DNA methylation, another critical epigenetic mechanism for controlling gene expression. DNA methylation typically involves the addition of a methyl group to cytosine bases in DNA, often leading to gene silencing, especially when it occurs in promoter regions. nih.gov

Inhibition of DNA Methyltransferase 3A (DNMT3A) Expression

Research indicates that butyrate can regulate the expression and activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. nih.govnih.gov Studies in human colon cancer cells have shown that sodium butyrate treatment can decrease the mRNA and protein expression of DNMT1. nih.gov Furthermore, butyrate can inhibit the cellular methylation potential by reducing the ratio of S-adenosylmethionine (SAM), the methyl group donor, to S-adenosylhomocysteine (SAH), an inhibitor of DNMTs. nih.gov

While direct inhibition of DNMT3A expression by butyrate is less explicitly detailed, the compound is known to regulate genes involved in methylation pathways. mdpi.com Given that genetic variants in the DNMT3A locus have been associated with conditions like inflammatory bowel disease (IBD), and DNMT3A expression is downregulated in intestinal epithelial cells from IBD patients, the regulatory role of butyrate in the gut environment suggests a potential interplay. Deletion of DNMT3A has been shown to result in global DNA hypomethylation and impair intestinal barrier function, highlighting its critical role in cellular homeostasis. Butyrate's ability to modulate the broader epigenetic machinery, including DNMTs, points to its complex role in regulating DNA methylation landscapes. nih.govnih.gov

Demethylation of Tumor Suppressor Genes (e.g., RARB2, p16)

The butyrate component of this compound can influence epigenetic landscapes, particularly through the demethylation of tumor suppressor genes. This process is critical in reactivating genes that have been silenced during carcinogenesis. Research indicates that short-chain fatty acids (SCFAs) like butyrate can trigger the demethylation and subsequent re-expression of key tumor suppressor genes, including Retinoic Acid Receptor Beta 2 (RARB2) and p16. mdpi.com

The underlying mechanism involves the modulation of DNA methyltransferase (DNMT) activity. Specifically, butyrate has been shown to induce the phosphorylation of ERK (MAP kinase 1), which in turn leads to the downregulation of DNA (cytosine-5)-methyltransferase 1 (DNMT1). mdpi.com DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns after replication. Its downregulation by butyrate results in a passive demethylation of the promoter regions of genes like RARB2 and p16, restoring their transcription and protein expression. mdpi.com The hypermethylation of the 5'-CpG islands in the promoter regions of tumor suppressor genes like p16 is a known mechanism for gene silencing in various cancers. nih.govnih.govfrontiersin.org By reversing this hypermethylation, butyrate can help restore the tumor-suppressive functions of these genes.

Non-coding RNA Regulation

This compound exerts regulatory effects on non-coding RNAs (ncRNAs), which are functional RNA molecules that are not translated into proteins but play crucial roles in gene regulation.

The butyrate moiety is known to induce the expression of specific long non-coding RNAs (lncRNAs). For instance, butyrate promotes the expression of a lncRNA designated lncLy6C. nih.gov This effect is linked to butyrate's activity as a histone deacetylase (HDAC) inhibitor. nih.gov LncRNAs are significant regulators of gene expression and can influence diverse biological processes by binding to chromatin-modifying complexes and transcription factors. nih.gov

Separately, the lithium ion has been shown to be sensed by specific ncRNA structures in bacteria known as riboswitches. wikipedia.org These are structured ncRNA elements found in the 5' untranslated regions of messenger RNAs that can directly bind small molecule metabolites to regulate gene expression. wikipedia.org Two distinct classes of lithium-selective riboswitches have been identified that activate gene expression, often for ion transporters, in response to elevated lithium concentrations. wikipedia.org This highlights a direct interaction between lithium and ncRNA elements to control genetic regulatory circuits.

Kinase and Phosphatase Modulation

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition

A primary and extensively studied molecular target of this compound is Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in a multitude of cellular processes. GSK-3 is a key regulator in pathways related to metabolism, cell proliferation, and neurodevelopment. mdpi.com

Inhibition of GSK-3α and GSK-3β Isoforms

Lithium directly and indirectly inhibits both major isoforms of GSK-3: GSK-3α and GSK-3β. nih.gov

Direct Inhibition: The lithium ion (Li+) directly inhibits GSK-3 activity. This inhibition is relatively selective for GSK-3 compared to other protein kinases. wikipedia.org The mechanism involves competition with magnesium ions (Mg2+) for a binding site on the GSK-3 enzyme. wikipedia.org This direct action is independent of the associated anion, meaning lithium chloride and this compound would exert this effect through the lithium ion. wikipedia.org

Indirect Inhibition: Lithium also promotes the indirect inhibition of GSK-3 through upstream signaling pathways. It increases the inhibitory phosphorylation of GSK-3α at serine 21 (Ser21) and GSK-3β at serine 9 (Ser9). This phosphorylation is primarily mediated by the kinase Akt (also known as Protein Kinase B). wikipedia.orgnih.gov Lithium can enhance Akt activity by disrupting a signaling complex involving Akt, β-arrestin 2, and the phosphatase PP2A, which normally dephosphorylates and inactivates Akt. wikipedia.orgnih.gov By preventing Akt deactivation, lithium facilitates the phosphorylation and subsequent inhibition of GSK-3. wikipedia.orgnih.gov

Impact on Substrate Phosphorylation (e.g., Tau, MAP1B, Presenilin-1, CREB, Beta-catenin)

The inhibition of GSK-3 by this compound has significant downstream consequences for the phosphorylation status of numerous GSK-3 substrates.

Tau: In neurodegenerative contexts, GSK-3β is known to phosphorylate the microtubule-associated protein Tau. Hyperphosphorylation of Tau is a hallmark of Alzheimer's disease. Lithium has been shown to inhibit stress-induced Tau phosphorylation at specific sites (e.g., Ser199/202 and Ser396) by inhibiting GSK-3β.

Presenilin-1 (PS1): PS1 acts as a scaffold protein, forming a complex with both GSK-3β and its substrate, Tau. This proximity facilitates Tau phosphorylation. While PS1 itself is a substrate for GSK-3, its role in this context is primarily to regulate the interaction between the kinase and Tau. Mutations in PS1 associated with familial Alzheimer's disease increase its binding to GSK-3β, thereby enhancing Tau phosphorylation.

CREB (cAMP response element-binding protein): GSK-3β typically inhibits the transcriptional activity of CREB. By inhibiting GSK-3, lithium can lead to an increase in CREB activity, marked by increased phosphorylation at serine 133 (pSer133). nih.gov This disinhibition of CREB can influence the transcription of genes involved in neuroprotection and synaptic plasticity. nih.gov

Beta-catenin (β-catenin): β-catenin is a key component of the Wnt signaling pathway and is a well-established substrate of GSK-3. Phosphorylation by GSK-3 targets β-catenin for degradation. Lithium's inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm and nucleus, where it can act as a transcriptional co-activator. wikipedia.org Studies have demonstrated increased levels of β-catenin in the brains of mice treated with lithium.

MAP1B: While Microtubule-Associated Protein 1B (MAP1B) is a known GSK-3 substrate involved in neuronal development, specific research detailing the direct impact of this compound on its phosphorylation is less prominent in the reviewed literature compared to Tau and other substrates.

Table 1: Impact of Lithium-Mediated GSK-3 Inhibition on Substrate Phosphorylation

| Substrate | Typical Effect of GSK-3 Phosphorylation | Consequence of Lithium-Mediated GSK-3 Inhibition | Supporting References |

|---|---|---|---|

| Tau | Increases phosphorylation, promoting aggregation | Decreased phosphorylation at specific sites | |

| CREB | Inhibits transcriptional activity | Increased phosphorylation (pSer133) and activity | nih.gov |

| Beta-catenin | Primes for degradation | Stabilization and accumulation | wikipedia.org |

| Presenilin-1 | Part of a scaffold complex with Tau and GSK-3 | Modulates the GSK-3/Tau interaction |

Interaction with Calpain-Mediated GSK-3 Upregulation

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in numerous cellular processes. Lithium is known to be a direct and indirect inhibitor of GSK-3. nih.gov Its therapeutic effects in various contexts are often attributed to this inhibition. nih.gov Lithium can inhibit GSK-3 directly, and also indirectly by promoting the inhibitory phosphorylation of GSK-3β at the Ser-9 residue. nih.govresearchgate.net This indirect inhibition is often mediated through the activation of upstream kinases like Akt. researchgate.net

Butyrate, on the other hand, has been shown in some contexts to influence pathways that can involve GSK-3. For instance, studies have indicated that butyrate can modulate the Akt/GSK-3β signaling pathway. nih.gov Specifically, some research suggests that butyrate may promote the inhibitory phosphorylation of GSK-3, leading to its inactivation. mdpi.com This action on GSK-3 by butyrate could potentially complement the inhibitory effects of lithium. However, the specific interaction of this compound with calpain-mediated upregulation of GSK-3 is not extensively detailed in the current body of research.

Inositol (B14025) Monophosphatase (IMPA) Inhibition

A primary and well-established mechanism of lithium action is the inhibition of inositol monophosphatase (IMPA). nih.govnih.govnih.govresearchgate.net IMPA is a key enzyme in the phosphoinositide (PI) signaling pathway, responsible for the recycling of inositol by dephosphorylating inositol monophosphates to free inositol. researchgate.net The "inositol depletion hypothesis" posits that by inhibiting IMPA, lithium reduces the cellular pool of free inositol, which is necessary for the regeneration of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical second messenger. nih.govresearchgate.net

This inhibition is uncompetitive, meaning lithium binds to the enzyme-substrate complex. escholarship.org The therapeutic concentrations of lithium are effective at inhibiting IMPA. nih.govnih.gov This action leads to an attenuation of signaling through pathways that rely on PIP2 and its derivatives, such as inositol 1,4,5-trisphosphate (IP3), which is crucial for mobilizing intracellular calcium. nih.govnih.gov Research has demonstrated that in neural cells, lithium treatment reduces receptor-activated calcium release from intracellular stores and slows down the resynthesis of PIP2. nih.gov These effects are absent in cells where IMPA1 has been deleted, confirming the enzyme as a direct target. nih.gov The inhibition of IMPA by the lithium component of this compound is therefore considered a central aspect of its molecular activity. nih.govnih.gov

Phosphoinositol Phosphatase Inhibition

Beyond IMPA, lithium also targets other phosphatases within the inositol signaling cascade. Specifically, lithium has been found to inhibit inositol polyphosphate 1-phosphatase (INPP1). escholarship.orgdrugbank.com This enzyme is structurally related to IMPA and is also a metal-dependent phosphomonoesterase that is potently inhibited by lithium. escholarship.org INPP1 is involved in the termination of IP3 signaling, contributing to the replenishment of the cellular inositol pool. escholarship.org

Structural and biochemical studies have provided insights into the mechanism of inhibition. Lithium appears to preferentially occupy a key metal-binding site within the catalytic center of INPP1, but only when a substrate or product is also bound. escholarship.org This is consistent with an uncompetitive inhibition pattern, similar to its action on IMPA. escholarship.org By inhibiting both IMPA and INPP1, the lithium component of this compound can significantly disrupt inositol phosphate (B84403) metabolism, impacting a wide range of cellular processes that are regulated by inositide signaling. drugbank.com

AMP-activated protein kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. nih.govyoutube.com Activation of AMPK generally shifts cellular processes from energy consumption (anabolic) to energy production (catabolic). youtube.com The butyrate component of this compound is known to interact with the AMPK signaling pathway.

However, the effect of butyrate on AMPK appears to be context-dependent. Some studies show that butyrate can activate AMPK. nih.gov This activation can lead to the inhibition of cancer cell proliferation. nih.gov Conversely, chronic exposure to butyrate has been observed to lead to the downregulation of AMPK in human colon cancer cells, which is associated with the development of resistance to butyrate's effects. nih.govnih.gov This resistance mechanism involves the induction of protective autophagy through the activation of the Akt/mTOR signaling pathway, which is normally suppressed by AMPK. nih.govnih.gov Therefore, the interaction of this compound with AMPK is complex, potentially leading to either activation or downregulation depending on the duration and context of the exposure.

Table 1: Effects of Butyrate on AMPK Signaling in Colon Cancer Cells

| Condition | Effect on AMPK | Downstream Consequences | Reference |

|---|---|---|---|

| Acute Exposure | Activation | Inhibition of cell proliferation | nih.gov |

Mitogen-activated protein kinase (MAPK) Pathway Modulation

The mitogen-activated protein kinase (MAPK) pathways are a series of signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound, primarily through its butyrate component, can modulate several branches of the MAPK pathway.

The extracellular signal-regulated kinase (ERK) pathway is a key MAPK cascade primarily involved in cell proliferation and differentiation. mdpi.com The effect of butyrate on ERK phosphorylation can vary depending on the cell type and context. In some studies, such as those using human colon adenocarcinoma cells, butyrate has been shown to decrease ERK1 and 2 phosphorylation, which correlates with an inhibition of cellular proliferation. nih.gov

In contrast, other research has demonstrated that sodium butyrate can activate ERK. For example, in mesenchymal stem cells, sodium butyrate was found to cause an immediate increase in ERK phosphorylation, which in turn modulated the cells' differentiation potential. nih.gov This activation of ERK was shown to be responsible for stimulating osteogenic differentiation while suppressing adipogenic differentiation. nih.gov Similarly, in Caco-2 colon epithelial cells, sodium butyrate treatment led to an increase in the levels of phosphorylated ERK1/2. researchgate.net These findings suggest that the effect of this compound on ERK activation is highly dependent on the specific cellular environment.

Table 2: Context-Dependent Effects of Butyrate on ERK Phosphorylation

| Cell Type | Effect on ERK Phosphorylation | Associated Outcome | Reference |

|---|---|---|---|

| HT-29 Colon Adenocarcinoma Cells | Decrease | Inhibition of proliferation | nih.gov |

| Mesenchymal Stem Cells | Increase | Modulation of differentiation | nih.gov |

The c-Jun N-terminal kinase (JNK) pathway is another major branch of the MAPK signaling network, typically activated by stress signals and involved in promoting inflammation and apoptosis. nih.govkoreascience.kr Butyrate has been shown to exert inhibitory effects on the JNK pathway. In studies using C2C12 myoblasts, butyrate was found to significantly inhibit lipopolysaccharide (LPS)-induced phosphorylation of JNK. koreascience.kr This inhibition of JNK was linked to the prevention of muscle atrophy and improvement of mitochondrial function. koreascience.kr

In other contexts, however, butyrate has been reported to activate the JNK pathway, leading to apoptosis in human colon cancer cells. nih.govresearchgate.net This suggests that the role of butyrate in modulating JNK activity can be pro-apoptotic or anti-inflammatory depending on the specific cellular context and stimuli. The lithium component may also play a role, as lithium salts of other JNK inhibitors have been synthesized and shown to be effective, indicating a potential synergistic or additive interaction. nih.gov

Table 3: Dual Role of Butyrate on JNK Pathway Modulation

| Cellular Context | Effect of Butyrate on JNK | Outcome | Reference |

|---|---|---|---|

| LPS-treated C2C12 Myoblasts | Inhibition of phosphorylation | Prevention of muscle atrophy | koreascience.kr |

p38 MAPK Modulation

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that butyrate modulates in a context-dependent manner. Butyrate has been shown to activate p38 MAPK in various cell types, including colon cancer cells. researchgate.netnih.gov This activation is implicated in mediating some of butyrate's key cellular effects. For instance, in the human colon cancer cell line Caco-2, the butyrate-induced upregulation of vitamin D receptor (VDR) expression and subsequent cell differentiation is dependent on the p38 MAPK pathway. nih.gov The use of a specific p38-MAPK inhibitor, SB203580, was found to abolish these butyrate-mediated effects. nih.gov

Furthermore, the activation of p38 MAPK by butyrate can trigger apoptosis in cancer cells. researchgate.netmdpi.com This pro-apoptotic effect is linked to the upregulation of PPARγ expression and activity, which in turn leads to the activation of caspases. researchgate.net However, the role of p38 MAPK in butyrate's activity can be complex. In some contexts, such as in ras-transformed rat liver epithelial cells, the inhibition of p38 MAP kinase has been shown to potentiate butyrate-induced apoptosis, suggesting an inhibitory or protective role for p38 MAPK in certain scenarios. nih.gov Studies have also demonstrated that butyrate-induced impairment of intestinal barrier function in Caco-2 cell monolayers is associated with p38 MAPK activation and can be attenuated by its inhibition. nih.gov

Table 1: Research Findings on Butyrate and p38 MAPK Modulation

| Cell Line/Model | Effect of Butyrate | Downstream Consequence | Reference |

|---|---|---|---|

| Caco-2 (colon cancer) | Activates p38 MAPK | Upregulation of Vitamin D Receptor (VDR), promoting cell differentiation. | nih.gov |

| Caco-2 (colon cancer) | Activates p38 MAPK | Upregulation of PPARγ, leading to caspase activation and apoptosis. | researchgate.net |

| Caco-2 (colon cancer) | Activates p38 MAPK | Induces apoptosis and impairs intestinal barrier function. | nih.gov |

| Du145 (prostate cancer) | Activates p38 MAPK pathway | Increased upstream enzymes MKK3 and MKK4, leading to apoptosis. | mdpi.com |

| WB-ras (rat liver epithelial) | Induces apoptosis | Inhibition of p38 MAPK synergistically enhances butyrate-induced apoptosis. | nih.gov |

Cdc42-PAK Pathway Engagement

Direct evidence detailing the engagement of the Cell division control protein 42 homolog (Cdc42)-p21-activated kinase (PAK) pathway by this compound is not extensively documented in current literature. However, this pathway is a known upstream regulator of key signaling cascades that are modulated by butyrate. Specifically, the Cdc42-PAK signaling axis can lead to the activation of both Jun kinase (JNK) and p38 MAPK. nih.gov Given that butyrate is a well-established activator of p38 MAPK in multiple cell types, it is plausible that its effects are, at least in part, mediated through the Cdc42-PAK pathway. researchgate.netmdpi.comnih.gov The PAK signaling pathway itself is implicated in numerous malignancies and influences processes like cell migration, survival, and differentiation. nih.gov Therefore, while a direct link remains to be conclusively established, the engagement of the Cdc42-PAK pathway represents a potential mechanism for butyrate's observed effects on downstream MAPK signaling.

Phosphoinositide 3-kinase (PI3K) Pathway Activation

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its modulation by butyrate is multifaceted and highly dependent on the cellular context. In many cancer cell lines, butyrate has been shown to inhibit the PI3K/Akt pathway, which contributes to its anti-neoplastic effects. mdpi.comaacrjournals.org This inhibition can lead to decreased cancer cell migration and increased apoptosis. mdpi.comaacrjournals.org For example, in KM20 human colon cancer cells, inhibiting the PI3K pathway was found to augment sodium butyrate-induced apoptosis. aacrjournals.org

Conversely, in other biological settings, butyrate activates the PI3K/Akt pathway. In a rat model of middle cerebral artery occlusion (MCAO), sodium butyrate attenuated neuronal apoptosis by activating the PI3K/Akt pathway via the GPR41 receptor. nih.gov Similarly, sodium butyrate was found to cause the degradation of α-Synuclein through a process that involved the inhibition of the PI3K/Akt/mTOR pathway. nih.gov

A study directly investigating the combined effects of lithium and butyrate found that butyrate attenuated lithium-induced cardiometabolic disorders in rats through the enhancement of the PI3K/eNOS pathway. researchgate.net This suggests a protective role for butyrate-mediated PI3K activation in mitigating certain adverse effects associated with lithium. researchgate.net Furthermore, lithium on its own is known to exert neuroprotective effects through the activation of the PI3K/Akt pathway, specifically via phosphorylation of Akt at Thr308. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Modulation

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and autophagy, and its activity is frequently modulated by butyrate. A significant body of research indicates that butyrate often acts as an inhibitor of the mTOR signaling pathway. nih.govnih.govspandidos-publications.com In HCT116 colorectal cancer cells, butyrate was shown to deactivate mTOR/S6K1 signaling, which was linked to the inhibition of cell proliferation and the induction of apoptosis. spandidos-publications.com This deactivation may occur through the downregulation of the deacetylase SIRT1. spandidos-publications.com

Butyrate's modulation of mTOR is also tied to other forms of cell death. Recent findings show that sodium butyrate can enhance ferroptosis by inhibiting the mTOR pathway through the FFAR2 receptor. nih.gov Furthermore, butyrate can induce autophagy, a cellular recycling process, through the inhibition of the PI3K/Akt/mTOR pathway. nih.gov In human bladder cancer cells, sodium butyrate was found to induce autophagy via the AMPK/mTOR pathway. nih.gov

However, the effect of butyrate on mTOR is not exclusively inhibitory. In murine CD8+ T cells, butyrate was found to enhance mTOR signaling, which contributed to improved effector and memory functions of these immune cells. frontiersin.org In cases of chronic exposure in colon cancer cells, resistance to butyrate can develop through the activation of Akt/mTOR signaling. mdpi.com Lithium, a component of this compound, has also been shown to promote myelinophagy (a form of autophagy) in a manner that is independent of mTOR. researchgate.net

Receptor and Transcription Factor Modulation

This compound's effects are also initiated at the cell surface through direct interaction with specific receptors, leading to the modulation of downstream signaling and transcription factor activity.

G-Protein Coupled Receptors (GPCRs) Agonism

Butyrate is a well-established ligand for several G-protein coupled receptors (GPCRs), which are also known as free fatty acid receptors (FFARs). Through these receptors, it can influence a wide array of physiological responses.

Butyrate acts as a potent agonist for G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFA3). nih.govnih.govnih.gov GPR41 is a Gαi-coupled receptor, and its activation by butyrate has been linked to numerous downstream effects. nih.gov

In the nervous system, the activation of GPR41 by sodium butyrate has been shown to protect against neuronal apoptosis in a stroke model by initiating a Gβγ-dependent activation of the PI3K/Akt pathway. nih.gov In cardiomyocytes, butyrate activation of GPR41 leads to a decrease in cell shortening and intracellular calcium transients, suggesting a role in modulating cardiac contractility. nih.gov

GPR41 activation is also crucial for regulating inflammatory responses and maintaining epithelial barrier integrity. frontiersin.orgfrontiersin.org Studies in bovine ruminal epithelial cells demonstrated that sodium butyrate alleviates lipopolysaccharide-induced inflammation and modulates apoptosis by activating GPR41. frontiersin.org Furthermore, GPR41 is involved in host energy regulation and the modulation of lipid metabolism. nih.govresearchgate.net

Table 2: Research Findings on Butyrate and GPR41 (FFA3) Agonism

| System/Cell Model | Effect of Butyrate via GPR41 | Downstream Pathway/Consequence | Reference |

|---|---|---|---|

| Rat MCAO model (neuroprotection) | Attenuates neuronal apoptosis | Activates Gβγ/PI3K/Akt pathway | nih.gov |

| Mouse Cardiomyocytes | Decreases cell shortening and Ca2+ transients | Inhibits SERCA activity in a PTX-dependent manner | nih.gov |

| Bovine Rumen Epithelial Cells | Alleviates LPS-induced inflammation and apoptosis | Modulates inflammatory gene expression and cell cycle | frontiersin.org |

| Goat Cecum (high concentrate diet) | Alleviates inflammatory injury | Downregulates expression of GPR41 and inflammatory cytokines | frontiersin.org |

| Adipose Tissue/Gut | Regulates host energy balance | Modulates gut motility and sympathetic activity | nih.gov |

Compound Names

Molecular Mechanisms and Signaling Pathways of Lithium Butyrate

Molecular Mechanisms and Signaling Pathways

The biological activity of this compound is multifaceted, stemming from the distinct and sometimes overlapping roles of its constituent ions. Butyrate is a well-characterized ligand for certain G-protein coupled receptors and a known inhibitor of histone deacetylases (HDACs), which has profound effects on gene expression. Lithium, on the other hand, is known to modulate various signaling cascades, including those involving transcription factors.

Butyrate, the active anion of this compound, is a primary ligand for two orphan G-protein coupled receptors, GPR43 (also known as FFA2) and GPR109A. These receptors are key sensors of the gut microbial metabolite environment and play significant roles in metabolic and immune regulation.

GPR43, or Free Fatty Acid Receptor 2 (FFA2), is activated by short-chain fatty acids (SCFAs), including butyrate. nih.gov This receptor is coupled to both Gαi/o and Gαq/11 heterotrimeric G proteins. biomolther.org Activation of GPR43 by butyrate can lead to the inhibition of cyclic AMP (cAMP) production and an increase in intracellular calcium levels. nih.govbiomolther.org While butyrate is a known agonist, its potency at GPR43 is generally lower than that of other SCFAs like acetate (B1210297) and propionate (B1217596). nih.gov

Table 1: Potency of Butyrate on GPR43 Activation

| Agonist | Assay | EC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|---|

| Butyrate | cAMP Inhibition | >1000 | CHO cells expressing human GPR43 | nih.gov |

| Acetate | cAMP Inhibition | ~300.7 | CHO cells expressing human GPR43 | nih.govbiomolther.org |

| Propionate | cAMP Inhibition | ~57.72 | CHO cells expressing human GPR43 | nih.govbiomolther.org |

The activation of GPR43 by butyrate has been linked to the modulation of inflammatory responses. For instance, GPR43 signaling can influence the function of immune cells, such as neutrophils. nih.gov

GPR109A is another GPCR that recognizes butyrate as a ligand. nih.govucsd.edu This receptor is expressed in various tissues, including the colon and immune cells. ucsd.edu The activation of GPR109A by butyrate has been shown to mediate anti-inflammatory and tumor-suppressive effects. nih.gov For example, GPR109A signaling can suppress the NF-κB pathway and induce apoptosis in colon cancer cells. nih.gov Furthermore, activation of GPR109A by butyrate can lead to the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells, contributing to an anti-inflammatory environment. nih.gov In colorectal cancer cells, the GPR109a-AKT signaling pathway is involved in butyrate-mediated inhibition of glucose metabolism. nih.govresearchgate.net

Butyrate is a well-documented inhibitor of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govnih.govresearchgate.net NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Butyrate has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα. nih.govnih.gov In various cell types, including peripheral blood mononuclear cells and the human monocytic cell line THP-1, butyrate treatment has been observed to abolish lipopolysaccharide (LPS)-induced nuclear translocation of the NF-κB p65 subunit. nih.govresearchgate.net This inhibitory effect on NF-κB leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govsciopen.comacs.org

Table 2: Effect of Butyrate on NF-κB Signaling

| Cell Type/Model | Stimulus | Butyrate Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| THP-1 cells | LPS | 2 mM | Decreased NF-κB transcriptional activity | nih.gov |

| Peripheral Blood Mononuclear Cells | LPS | 2 mM | Abolished nuclear translocation of NF-κB p65 | nih.gov |

| Bovine Macrophages | LPS | 0.25, 0.5, 1 mM | Inhibited phosphorylation of IκB and p65 | researchgate.net |

| Mouse model of acute lung injury | LPS | - | Downregulated protein abundance of TLR4 and NF-κB p65 | acs.org |